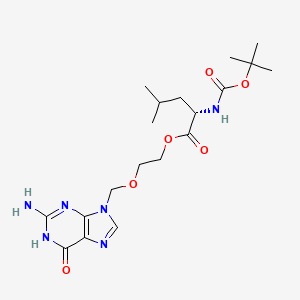
Acyclovir Tert-butoxycarbonyl-L-leucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acyclovir Tert-butoxycarbonyl-L-leucinate is a derivative of acyclovir, a well-known antiviral drug. This compound combines acyclovir with tert-butoxycarbonyl-L-leucine, which is a protected form of the amino acid leucine. The addition of the tert-butoxycarbonyl group helps to enhance the stability and solubility of the compound, making it more suitable for various applications in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir Tert-butoxycarbonyl-L-leucinate typically involves the protection of the amino group of leucine with a tert-butoxycarbonyl group, followed by coupling with acyclovir. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between acyclovir and tert-butoxycarbonyl-L-leucine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acyclovir Tert-butoxycarbonyl-L-leucinate can undergo various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group of leucine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyclovir moiety can be modified with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the guanine moiety of acyclovir.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the tert-butoxycarbonyl group.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Hydrolysis: Free leucine and acyclovir.
Substitution: Various acyclovir derivatives depending on the substituents used.
Oxidation and Reduction: Oxidized or reduced forms of acyclovir.
Aplicaciones Científicas De Investigación
Acyclovir Tert-butoxycarbonyl-L-leucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological systems.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Acyclovir Tert-butoxycarbonyl-L-leucinate is primarily based on the antiviral activity of acyclovir. Acyclovir is a nucleoside analog that inhibits viral DNA synthesis by incorporating into the viral DNA chain and causing chain termination. The tert-butoxycarbonyl-L-leucine moiety enhances the stability and solubility of the compound, potentially improving its bioavailability and efficacy . The molecular targets include viral DNA polymerase and thymidine kinase, which are essential for viral replication .
Comparación Con Compuestos Similares
Acyclovir: The parent compound, widely used as an antiviral drug.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: Another antiviral drug with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Acyclovir Tert-butoxycarbonyl-L-leucinate is unique due to the addition of the tert-butoxycarbonyl-L-leucine moiety, which enhances its stability and solubility. This modification can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to acyclovir and its other derivatives .
Propiedades
Fórmula molecular |
C19H30N6O6 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C19H30N6O6/c1-11(2)8-12(22-18(28)31-19(3,4)5)16(27)30-7-6-29-10-25-9-21-13-14(25)23-17(20)24-15(13)26/h9,11-12H,6-8,10H2,1-5H3,(H,22,28)(H3,20,23,24,26)/t12-/m0/s1 |
Clave InChI |
FCTODXNITTXPIJ-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


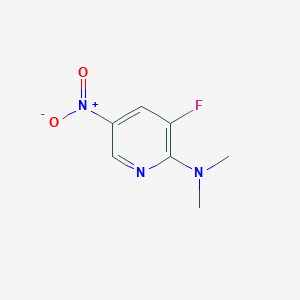
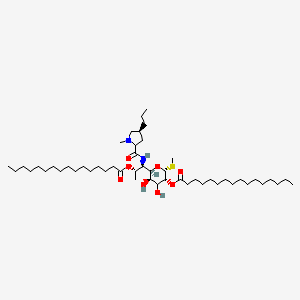
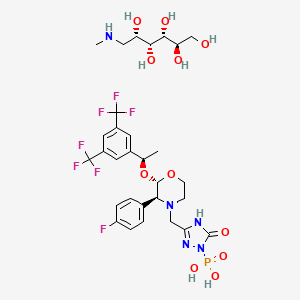
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
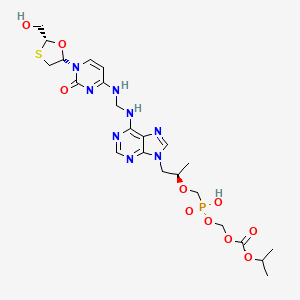
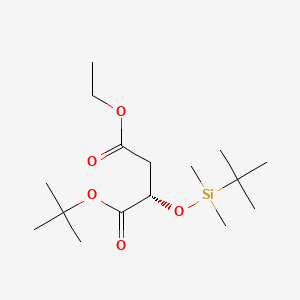
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
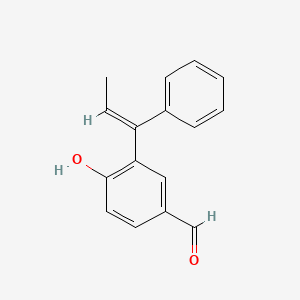
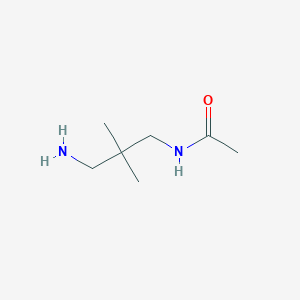
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
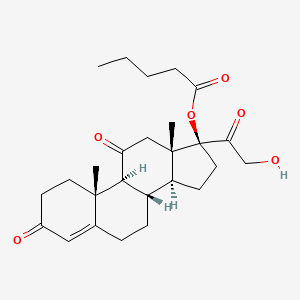
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)

